Cas no 1864074-74-7 (1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride)

1-Cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride is a chiral amine derivative with potential applications in pharmaceutical synthesis and medicinal chemistry. The compound features a cyclobutyl group and a 4-methoxyphenyl moiety, contributing to its structural uniqueness and reactivity. Its hydrochloride salt form enhances stability and solubility, making it suitable for various synthetic processes. This intermediate may serve as a key building block for the development of bioactive molecules, particularly in CNS-targeted or receptor-modulating compounds. The presence of both aromatic and alicyclic components allows for diverse chemical modifications, offering flexibility in drug design. Proper handling requires standard laboratory precautions due to its amine hydrochloride nature.
1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride structure
1864074-74-7 structure
Product Name:1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride
CAS No:1864074-74-7
MF:C12H18ClNO
MW:227.730422496796
MDL:MFCD28126679
CID:5103968
PubChem ID:86263169
Update Time:2025-05-24

1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • cyclobutyl(4-methoxyphenyl)methanamine hydrochloride
    • 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride
    • MDL: MFCD28126679
    • Inchi: 1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12(13)9-3-2-4-9;/h5-9,12H,2-4,13H2,1H3;1H
    • InChI Key: ZKFCPQKSRCSQKZ-UHFFFAOYSA-N
    • SMILES: C(C1CCC1)(C1C=CC(OC)=CC=1)N.Cl

1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride Pricemore >>

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Additional information on 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride

Introduction to 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride (CAS No. 1864074-74-7)

1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride, identified by its CAS number 1864074-74-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutyl substituent and an aniline derivative, which together contribute to its unique chemical properties and potential biological activities. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for further investigation in drug development.

The structural framework of 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride consists of a cyclobutyl ring linked to a phenethylamine moiety, with a methoxy group at the para position of the phenyl ring. This particular arrangement of functional groups imparts distinct electronic and steric properties, which are critical in determining its interaction with biological targets. The presence of both basic and aromatic functionalities suggests potential applications in the design of receptor modulators, enzyme inhibitors, or neurotransmitter analogs.

In recent years, there has been growing interest in the development of novel psychoactive substances (NPS) that exhibit similar pharmacological effects to traditional pharmaceuticals but with unique profiles. 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride has been studied for its potential role as a precursor or intermediate in the synthesis of compounds that may interact with serotonin receptors, particularly 5-HT2A and 5-HT2C subtypes. These receptors are implicated in various neurological disorders, including depression, anxiety, and cognitive dysfunction.

One of the most compelling aspects of this compound is its structural similarity to known pharmacologically active agents. For instance, its resemblance to certain atypical antipsychotics and serotonin receptor modulators suggests that it may exhibit comparable effects but with potentially different side effect profiles. This makes it an attractive candidate for further exploration in preclinical studies aimed at identifying new therapeutic agents.

The synthesis of 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the cyclobutylmethylamine core, followed by functionalization with the 4-methoxyphenyl group. The final step involves conversion to the hydrochloride salt to improve solubility and handling properties. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance efficiency and selectivity in these processes.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding affinity and interactions of 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride with target proteins. These studies have provided insights into its potential mechanism of action and have helped guide the design of analogs with improved pharmacokinetic properties. For example, simulations have indicated that modifications to the phenethylamine moiety could enhance binding stability or alter metabolic pathways, leading to more effective therapeutic outcomes.

The pharmacological evaluation of this compound has revealed intriguing findings that warrant further investigation. Initial in vitro assays have demonstrated interactions with serotonin receptors, suggesting potential applications in treating mood disorders. Additionally, preliminary animal studies have shown promising results in models of anxiety and cognitive impairment. These findings align with emerging research trends that emphasize the importance of multitarget engagement in drug design for improved efficacy and reduced side effects.

As our understanding of neural pathways continues to evolve, compounds like 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride are becoming increasingly relevant in the quest for novel treatments for neurological conditions. The combination of structural complexity and functional diversity makes it a versatile tool for medicinal chemists exploring new therapeutic avenues. Future research is likely to focus on optimizing synthetic routes, refining pharmacological profiles, and exploring potential clinical applications.

The regulatory landscape for such compounds is also evolving, with increasing emphasis on rigorous safety and efficacy testing before clinical translation. This ensures that promising candidates like 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride are thoroughly evaluated before being considered for human use. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies are essential in navigating these complexities and bringing safe and effective treatments to patients who need them.

In conclusion, 1-cyclobutyl-1-(4-methoxyphenyl)methanamine hydrochloride represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structure, combined with promising preclinical data, positions it as a valuable compound for further research and development. As scientific understanding progresses and methodologies improve, we can expect more insights into its full pharmacological potential and how it may contribute to addressing unmet medical needs.

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